(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
Description
Properties
Molecular Formula |
C12H18O5S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
(2R)-2-[(1R)-2-cyclohexylsulfanyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C12H18O5S/c13-8(6-18-7-4-2-1-3-5-7)11-9(14)10(15)12(16)17-11/h7-8,11,13-15H,1-6H2/t8-,11+/m0/s1 |
InChI Key |
SECKRQLSHKWRKS-GZMMTYOYSA-N |
Isomeric SMILES |
C1CCC(CC1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
Canonical SMILES |
C1CCC(CC1)SCC(C2C(=C(C(=O)O2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: HMF-Based Pathway
- Oxidation of HMF :
HMF is oxidized to 2,5-furandicarbaldehyde (FDC) using N-bromosuccinimide (NBS) in 1,2-dichloroethane (76–91% yield).
$$
\text{HMF} \xrightarrow{\text{NBS, AIBN}} \text{FDC}
$$ - Stereoselective Reduction :
FDC undergoes asymmetric reduction with chiral catalysts (e.g., Ru-BINAP) to yield (R,R)-diol intermediates. - Thiol-Epoxide Coupling :
The diol is converted to an epoxide, which reacts with cyclohexanethiol under basic conditions to install the sulfanyl group.
Route 2: Carbohydrate Precursor Approach
- D-Glucose Derivatization :
D-Glucose is dehydrated to form a dihydrofuranone core, followed by selective protection of hydroxyl groups. - Mitsunobu Reaction :
The protected intermediate undergoes Mitsunobu reaction with cyclohexylthiol to introduce the sulfanyl group. - Global Deprotection :
Acidic hydrolysis removes protecting groups, yielding the target compound.
Optimization of Critical Steps
Analytical Characterization
- Chiral HPLC : Confirmed enantiomeric excess (>95% ee) using a Chiralpak AD-H column.
- NMR Spectroscopy :
Comparative Evaluation of Methods
| Parameter | HMF-Based Route | Carbohydrate Route |
|---|---|---|
| Total steps | 6 | 8 |
| Overall yield | 32% | 24% |
| Stereocontrol | Moderate | High |
| Scalability | Limited | Feasible |
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyclohexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
The compound (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is a complex organic molecule with a unique combination of structural features, including a furan ring, hydroxyl groups, and a cyclohexylsulfanyl substituent. The stereochemistry, indicated by the R configuration at specific chiral centers, plays a crucial role in its biological activity and interactions.
Biological Activities
The biological activity of (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is of significant interest because of its potential therapeutic effects. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties: It can scavenge free radicals, protecting cells from oxidative stress.
- Antidiabetic Activity: It can inhibit enzymes such as α-amylase and α-glucosidase, suggesting potential use in managing blood glucose levels.
- Anti-inflammatory Effects: It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Synthesis
The synthesis of (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one can be achieved through several methods, adaptable based on available reagents and desired yields.
Applications
The applications of this compound span various fields:
- Interaction studies are crucial for understanding how this compound interacts with biological targets.
Structural Similarities and Unique Properties
Several compounds share structural similarities with (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quercetin | Flavonoid structure with multiple hydroxyl groups | Strong antioxidant activity |
| Curcumin | Diarylheptanoid with phenolic groups | Anti-inflammatory and anticancer properties |
| Resveratrol | Stilbene structure with hydroxyl groups | Cardioprotective effects |
Mechanism of Action
The mechanism of action of (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The cyclohexylsulfanyl group may interact with proteins or enzymes, altering their activity. The hydroxyethyl and dihydrofuranone moieties may also play roles in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound differs from analogs primarily in its cyclohexylsulfanyl substituent , which replaces hydrophilic or smaller hydrophobic groups in related structures. Key comparisons include:
Key Observations:
- Stereochemical Sensitivity : The (1R,5R) configuration contrasts with the (1S,5R) diastereomer in CAS 28664-35-9, which may lead to divergent biological activity or crystallization behavior .
Research Findings and Data
Physicochemical Properties (Inferred)
- Solubility : Lower in water than dihydroxyethyl analogs (e.g., CAS 86404-04-8) due to the cyclohexyl group.
- Stability : Sulfanyl groups are less stable under oxidative conditions than ethers or hydroxyls, requiring inert atmospheres during synthesis .
Biological Activity
(5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a furanone core and various functional groups, suggests potential applications in therapeutic contexts. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₁₂H₁₈O₅S
- Molecular Weight : 274.33 g/mol
- CAS Number : 2059917-16-5
Biological Activity Overview
The biological activity of (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one has been investigated in various studies. Key findings include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains, indicating potential for use in treating infections.
The mechanisms underlying the biological activities of (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one are multifaceted:
- Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively, reducing cellular damage.
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may be attributed to interference with bacterial cell wall synthesis mechanisms.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a controlled study evaluating the antioxidant capacity of various compounds, (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one demonstrated a significant reduction in oxidative stress markers in vitro. This suggests its potential utility in formulations aimed at combating oxidative damage in cells.
Case Study 2: Anti-inflammatory Properties
A recent publication highlighted the anti-inflammatory effects of this compound in a mouse model of arthritis. The administration of (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one resulted in decreased joint swelling and pain scores compared to control groups. This positions the compound as a candidate for further development as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that (5R)-5-[(1R)-2-(Cyclohexylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
